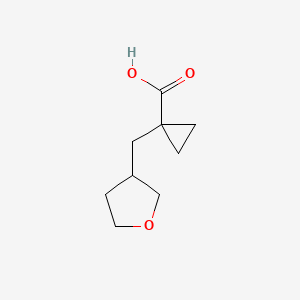
5-(Hydrazinylmethyl)-3-methoxyisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both an oxazole ring and a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 3-methoxy-1,2-oxazole with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3-methoxy-1,2-oxazole.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Reduced heterocycles.
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its hydrazine group, which can interact with biological molecules. It may be explored for its potential as an anticancer or antimicrobial agent.
Industry: In material science, 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole can be used in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- 5-(Hydrazinylmethyl)-2-methylpyridine
- 4-(Hydrazinylmethyl)benzonitrile hydrochloride
- Hydrazine-coupled pyrazole derivatives
Comparison: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an oxazole ring and a hydrazine groupFor instance, while hydrazine-coupled pyrazole derivatives are known for their antimalarial activities , the oxazole ring in 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole offers additional chemical versatility and potential for diverse applications.
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(3-methoxy-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-2-4(3-7-6)10-8-5/h2,7H,3,6H2,1H3 |
Clave InChI |
QOEWOUMZLMHUKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


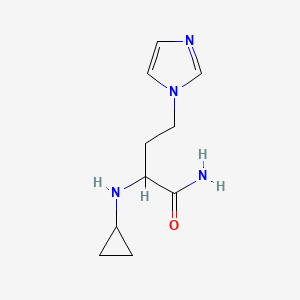
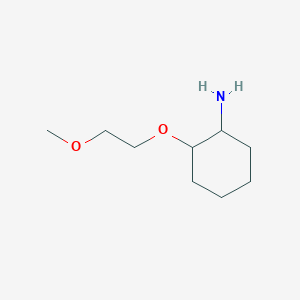
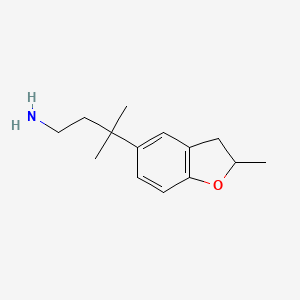

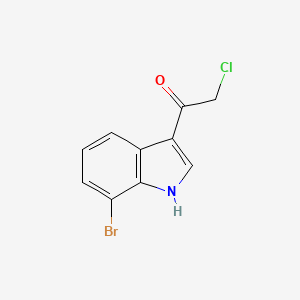

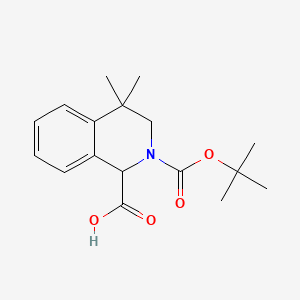

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
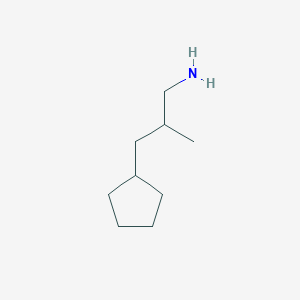
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
